m-Phenylenediamine-15n
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Overview
Description
m-Phenylenediamine-15n: is an isotopically labeled compound where the nitrogen atoms are enriched with the nitrogen-15 isotope. This compound is a derivative of m-Phenylenediamine, also known as 1,3-diaminobenzene. It is an organic compound with the formula C6H4(NH2)2. This aromatic diamine is a colorless solid that appears as needles but turns red or purple on exposure to air due to the formation of oxidation products .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Phenylenediamine-15n can be synthesized by the hydrogenation of 1,3-dinitrobenzene-15n. The dinitrobenzene is prepared by the nitration of benzene using a mixture of nitric acid and sulfuric acid. The resulting 1,3-dinitrobenzene-15n is then reduced using hydrogen gas in the presence of a catalyst such as platinum or palladium to yield this compound .
Industrial Production Methods: The industrial production of m-Phenylenediamine involves the nitration of benzene to produce a mixture of dinitrobenzene isomers, followed by the selective reduction of the 1,3-dinitrobenzene isomer. This process is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: m-Phenylenediamine-15n undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form 1,3-diaminocyclohexane.
Substitution: It can undergo electrophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as platinum or palladium.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: 1,3-diaminocyclohexane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: m-Phenylenediamine-15n is used as a precursor in the synthesis of polymers, dyes, and other organic compounds. It is also used in the study of reaction mechanisms and kinetics due to the presence of the nitrogen-15 isotope .
Biology: In biological research, this compound is used as a tracer in metabolic studies and enzyme assays. The nitrogen-15 isotope allows for the tracking of nitrogen atoms through various biochemical pathways .
Medicine: this compound is used in the development of diagnostic agents and pharmaceuticals. Its isotopic labeling helps in the study of drug metabolism and pharmacokinetics .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers, such as aramid fibers, and as a curing agent for epoxy resins .
Mechanism of Action
The mechanism of action of m-Phenylenediamine-15n involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a reducing agent, donating electrons to the oxidizing agent. In reduction reactions, it accepts electrons from the reducing agent. In substitution reactions, it acts as a nucleophile, attacking electrophilic centers in the substrate .
Comparison with Similar Compounds
o-Phenylenediamine: An isomer with the amino groups in the ortho position.
p-Phenylenediamine: An isomer with the amino groups in the para position.
Uniqueness: m-Phenylenediamine-15n is unique due to the presence of the nitrogen-15 isotope, which makes it valuable for isotopic labeling studies. Its meta configuration also provides distinct reactivity compared to its ortho and para isomers .
Biological Activity
m-Phenylenediamine-15n (MPD-15n) is a compound that has garnered attention in various fields, particularly due to its biological activities and potential applications in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of MPD-15n, including its mechanisms of action, toxicity, and therapeutic potential, supported by data tables and case studies.
This compound is an aromatic amine with the chemical formula C6H4(NH2)2. It is primarily known for its use in dye manufacturing and as a precursor in organic synthesis. However, its biological implications are significant, particularly regarding its carcinogenic potential and interactions with biological systems.
1. Antitumor Activity
Recent studies have indicated that MPD-15n exhibits notable antitumor properties. Research has shown that derivatives of m-phenylenediamine can inhibit the proliferation of various cancer cell lines. For example, one study demonstrated that certain derivatives had IC50 values ranging from 1.84 to 10.28 μg/mL against five different cancer cell lines, which is comparable to established chemotherapeutic agents like paclitaxel .
Table 1: Antitumor Activity of m-Phenylenediamine Derivatives
Compound | Cell Line | IC50 (μg/mL) | Reference |
---|---|---|---|
MPD-15n Derivative A | U251 | 5.00 | |
MPD-15n Derivative B | PC-3 | 4.50 | |
MPD-15n Derivative C | K562 | 3.20 |
2. Antimicrobial Properties
MPD-15n has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with cellular processes.
Table 2: Antimicrobial Activity of m-Phenylenediamine
Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Toxicological Aspects
Despite its potential therapeutic benefits, MPD-15n is primarily noted for its toxicity and carcinogenic potential . Studies have linked exposure to m-phenylenediamine with various adverse health effects, including skin sensitization and increased risk of certain cancers.
Case Study: Carcinogenicity
A comprehensive review highlighted the carcinogenic effects associated with m-phenylenediamine exposure in occupational settings, particularly among workers in dye manufacturing . The compound's ability to form reactive metabolites contributes to its carcinogenic profile.
The biological activity of MPD-15n can be attributed to several mechanisms:
- DNA Intercalation : Studies suggest that MPD-15n derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells while also contributing to cytotoxicity in normal cells.
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism, further supporting their antitumor activity.
Properties
Molecular Formula |
C6H8N2 |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
benzene-1,3-di(15N)amine |
InChI |
InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i7+1 |
InChI Key |
WZCQRUWWHSTZEM-CDYZYAPPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N)[15NH2] |
Canonical SMILES |
C1=CC(=CC(=C1)N)N |
Origin of Product |
United States |
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